molecular formula C16H11F3N2O B12010807 (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

(1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12010807
M. Wt: 304.27 g/mol
InChI Key: ILWOZGJDDMDUPH-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol: is a synthetic organic compound characterized by the presence of difluorophenyl and fluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone would be substituted with 2,4-difluorophenyl and 4-fluorophenyl groups.

    Addition of Methanol Group: The methanol group is introduced via a nucleophilic addition reaction, where a suitable nucleophile (such as methanol) reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl groups, potentially altering the electronic properties of the compound.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyrazoles on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,4-Difluorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol
  • (1-(2,4-Difluorophenyl)-3-(4-bromophenyl)-1H-pyrazol-4-YL)methanol
  • (1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

Compared to similar compounds, (1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

[1-(2,4-difluorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H11F3N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-8,22H,9H2

InChI Key

ILWOZGJDDMDUPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F)F

Origin of Product

United States

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